Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate
Description
Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is a sulfur-containing organic compound featuring a methyl ester group, a sulfanyl (thioether) bridge, and a 3-aminobenzyl substituent.
Properties
IUPAC Name |
methyl 2-[(3-aminophenyl)methylsulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMVKLXTXBFPMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate typically involves the reaction of 3-aminobenzyl alcohol with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
Key structural analogs and their properties are summarized below:
*Calculated based on molecular formula.
Functional Group Analysis
- Sulfanyl vs. Sulfonyl Groups : The sulfanyl (thioether) group in the target compound is less electron-withdrawing compared to sulfonyl groups in herbicides like triflusulfuron methyl ester. This difference impacts reactivity; sulfonylureas inhibit ALS enzymes in plants, while sulfanyl groups may favor coordination with metals .
- Amino vs. Fluorine enhances metabolic stability in pharmaceuticals, while the amino group enables functionalization (e.g., amidation) .
- Ester Variations: Methyl esters (target compound) generally exhibit higher volatility and lower hydrolytic stability compared to ethyl or propyl esters (e.g., Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate) .
Key Differentiators
- Reactivity: The 3-aminophenyl group distinguishes the target compound from halogenated (e.g., fluoro) or non-polar analogs, enabling unique pathways for derivatization or metal chelation.
- Stability : Methyl esters may limit hydrolytic stability compared to bulkier esters (ethyl/propyl), impacting formulation in pharmaceuticals or agrochemicals .
- Electronic Effects : The sulfanyl group’s electron-donating nature contrasts with sulfonyl groups, influencing redox behavior and interaction with biological targets .
Biological Activity
Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate is an organic compound recognized for its diverse biological activities, primarily attributed to its unique structural features, including a methyl ester and a sulfanyl group attached to a phenyl ring. This article explores the compound's biological activity, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties.
Chemical Structure and Properties
- Chemical Formula : C10H13NOS
- Molecular Weight : Approximately 211.28 g/mol
- Structural Features :
- Methyl ester group
- Sulfanyl group
- Aminophenyl moiety
Antimicrobial Properties
Research indicates that compounds containing sulfanyl groups exhibit significant antimicrobial activities. This compound has been shown to inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has demonstrated promising anticancer properties in several studies. Notably, it exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound's mechanism of action may involve apoptosis induction and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Case Studies
- MCF-7 Cell Line Study :
- Lung Cancer Models :
Enzyme Inhibition Studies
The compound is also investigated for its role as an enzyme inhibitor. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes involved in various metabolic processes. This property is particularly valuable in drug design for conditions such as hypertension and diabetes, where enzyme modulation is crucial.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Competitive inhibition through structural mimicry.
- Cellular Interaction : Binding affinity to specific proteins via hydrogen bonding and π-π interactions due to the aromatic amine group.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl 2-(3-aminophenyl)acetate | Amino group on phenyl ring | Moderate antibacterial |
| Benzyl 2-(3-sulfanylmethyl)phenylacetate | Benzyl and sulfanyl | Anticancer activity |
| Methyl (2-aminophenyl)sulfanylacetate | Amino and sulfanyl groups | Enhanced enzyme inhibition |
This compound stands out due to its specific combination of functional groups that confer unique biological activities not found in its analogs. This uniqueness makes it a valuable candidate for further research in medicinal chemistry and related fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
